7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
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Overview
Description
The compound “7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of similar compounds involves reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This results in regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This is followed by a thermal retro Diels–Alder (RDA) reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Mechanism of Action
While the exact mechanism of action for “7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-pyrrolidin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-9-12-11-8-10-7(3-6-14(8)9)13-4-1-2-5-13/h3,6H,1-2,4-5H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJNOEVEALFAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NNC(=O)N3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one |
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